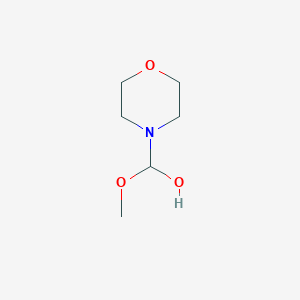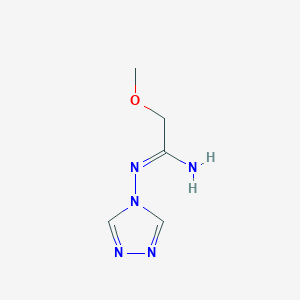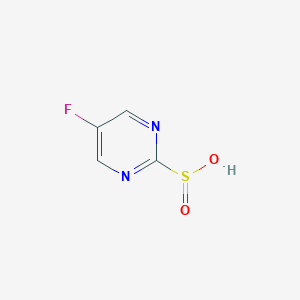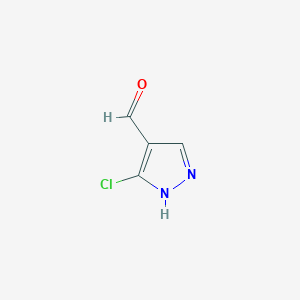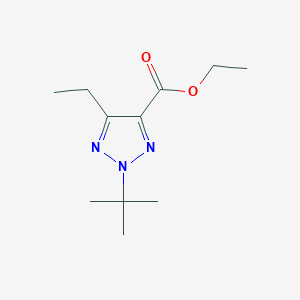![molecular formula C12H18N4O2 B13108117 N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)
N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide is a complex organic compound that features a cyclohexyl ring substituted with an amino and hydroxymethyl group, linked to a pyrazine ring via a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of trans-4-Aminocyclohexanol, which is then reacted with pyrazine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of coupling reagents and catalysts to facilitate the formation of the carboxamide bond.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the carboxamide group results in an amine derivative.
- Substitution reactions can yield various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrazine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
trans-4-Aminocyclohexanol: Shares the cyclohexyl ring with an amino group but lacks the pyrazine and carboxamide groups.
Pyrazine-2-carboxamide: Contains the pyrazine and carboxamide groups but lacks the cyclohexyl ring.
Uniqueness: N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide is unique due to its combination of a cyclohexyl ring with both amino and hydroxymethyl groups, linked to a pyrazine ring via a carboxamide group. This unique structure allows for a diverse range of chemical reactions and interactions, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H18N4O2 |
|---|---|
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
N-[4-amino-4-(hydroxymethyl)cyclohexyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O2/c13-12(8-17)3-1-9(2-4-12)16-11(18)10-7-14-5-6-15-10/h5-7,9,17H,1-4,8,13H2,(H,16,18) |
InChI-Schlüssel |
ZMZCQWUVDSTNBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NC(=O)C2=NC=CN=C2)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


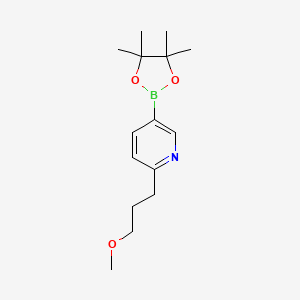


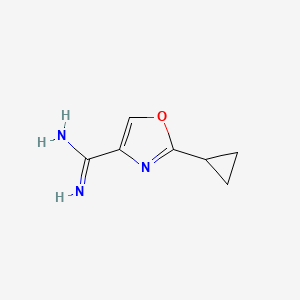
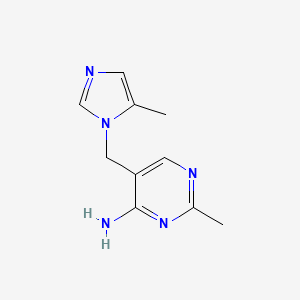
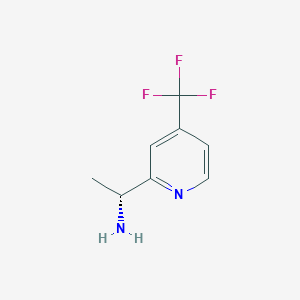
![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)

